Fenretinide

Catalog No.
S548907
CAS No.
65646-68-6
M.F
C26H33NO2
M. Wt
391.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenretinide

CAS Number

65646-68-6

Product Name

Fenretinide

IUPAC Name

(2E,4E,6E,8E)-N-(4-hydroxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide

Molecular Formula

C26H33NO2

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C26H33NO2/c1-19(11-16-24-21(3)10-7-17-26(24,4)5)8-6-9-20(2)18-25(29)27-22-12-14-23(28)15-13-22/h6,8-9,11-16,18,28H,7,10,17H2,1-5H3,(H,27,29)/b9-6+,16-11+,19-8+,20-18+

InChI Key

AKJHMTWEGVYYSE-FXILSDISSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

13-cis-Isomer Fenretinide, 4 Hydroxyphenylretinamide, 4-HPR, 4-Hydroxyphenylretinamide, Fenretinide, Fenretinide, 13 cis Isomer, Fenretinide, 13-cis-Isomer, Fenretinimide, MCN R 1967, MCN-R-1967, MCNR1967, N-(4-Hydroxyphenyl)-trans-Retinamide, N-(4-Hydroxyphenyl)retinamide

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)O)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O)/C)/C

The exact mass of the compound Fenretinide is 391.25113 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760419. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Retinoids. It belongs to the ontological category of retinoid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

Fenretinide (N-(4-hydroxyphenyl)retinamide, CAS: 65646-68-6) is a synthetic retinoid derivative engineered to overcome the severe systemic toxicities associated with natural retinoids. From a materials and handling perspective, it is a highly lipophilic compound (LogP ~6.3–8.0) with extremely poor aqueous solubility (approximately 1.71 µg/mL), classifying it strictly as a BCS Class IV molecule [1]. Unlike standard retinoids that function primarily as retinoic acid receptor (RAR) agonists, Fenretinide drives cellular apoptosis via receptor-independent mechanisms, specifically through the generation of reactive oxygen species (ROS) and the massive intracellular accumulation of ceramides. For procurement and laboratory selection, this means Fenretinide is not a drop-in replacement for all-trans-retinoic acid (ATRA); rather, it is a specialized precursor required for ATRA-resistant models, sphingolipid metabolism assays, and the development of advanced lipid-based or nanomicellar drug delivery systems.

Substituting Fenretinide with generic in-class alternatives like all-trans-retinoic acid (ATRA) or 13-cis-retinoic acid fundamentally alters experimental and therapeutic outcomes. ATRA strictly relies on retinoic acid receptor (RAR) binding to induce cellular differentiation, a pathway that frequently triggers rapid resistance and severe off-target effects such as retinoic acid syndrome [1]. In contrast, Fenretinide features an N-4-hydroxyphenyl modification that shifts its primary mechanism to RAR-independent apoptosis, allowing it to bypass ATRA-resistance mechanisms entirely. Furthermore, Fenretinide exhibits a highly specific transcriptomic footprint, regulating approximately one-third the number of genes compared to ATRA, which directly correlates to its superior in vivo tolerability [1]. From a formulation standpoint, Fenretinide's extreme hydrophobicity means it cannot be processed using the simple aqueous or low-surfactant buffers suitable for more soluble analogs, necessitating specialized procurement of lipid emulsions, cyclodextrins, or polymeric solid dispersions to achieve bioavailability [2].

Superior Growth Inhibition in ATRA-Resistant Malignant Cell Lines

In comparative in vitro assays using Ramos B-cell lines, Fenretinide demonstrated a vastly superior capacity to inhibit malignant cell growth compared to natural retinoid counterparts. While ATRA and 13-cis-retinoic acid achieved only moderate growth inhibition at peak concentrations, Fenretinide induced greater than 80% growth inhibition at 10 µM [1]. This quantitative advantage underscores its necessity in protocols where standard RAR-dependent retinoids fail to trigger apoptosis.

Evidence DimensionMalignant cell growth inhibition
Target Compound Data>80% growth inhibition at 10 µM
Comparator Or BaselineATRA and 13-cis-RA (moderate/low inhibition at 10 µM)
Quantified DifferenceFenretinide exhibited multifold higher growth inhibition efficacy at equivalent micromolar dosing.
ConditionsRamos B-lymphocyte cell line, [3H]thymidine incorporation assay

Justifies the procurement of Fenretinide for screening and therapeutic modeling in ATRA-refractory or resistant cancer phenotypes.

De Novo Ceramide Accumulation and Sphingolipid Modulation

Fenretinide's mechanism of action is distinctly characterized by its ability to force the intracellular accumulation of ceramides, a feature absent in standard retinoid signaling. In human leukemia cell models (KG-1 and multidrug-resistant HL-60/VCR), exposure to Fenretinide induced a massive 15- to 20-fold increase in ceramide levels [1]. This is achieved via the activation of de novo sphingomyelinase pathways and the inhibition of dihydroceramide desaturase (DES1), making it a highly specific chemical probe.

Evidence DimensionIntracellular ceramide accumulation
Target Compound Data15- to 20-fold increase in ceramide levels
Comparator Or BaselineUntreated baseline cells
Quantified Difference1500% to 2000% increase in ceramide concentration upon exposure.
ConditionsKG-1 and HL-60/VCR human leukemia cells, measured via [3H]palmitic acid labeling

Essential for researchers needing a validated, small-molecule inducer of ceramide-driven apoptosis and DES1 inhibition.

Formulation Processability and Apparent Solubility Enhancement

Raw crystalline Fenretinide is notoriously difficult to handle in aqueous systems due to its ~1.71 µg/mL baseline solubility. However, it is highly responsive to advanced formulation techniques. When processed into an amorphous solid dispersion using a hydrophilic copolymer (P5) via antisolvent co-precipitation, Fenretinide's apparent aqueous solubility increased 1,134-fold[1]. This drastic enhancement confirms its compatibility with nanoparticle and solid dispersion manufacturing workflows.

Evidence DimensionApparent aqueous solubility
Target Compound Data1,134-fold increase (amorphous solid dispersion)
Comparator Or BaselineCrystalline Fenretinide baseline (~1.71 µg/mL)
Quantified Difference1,134-fold enhancement in aqueous solubility.
ConditionsAntisolvent co-precipitation with P5 hydrophilic copolymer, pH 7.4

Informs formulation scientists that raw Fenretinide requires specific polymeric or lipid-based excipients to achieve functional assay concentrations.

Transcriptomic Specificity and Reduced Off-Target Gene Regulation

The improved safety profile of Fenretinide over ATRA is quantitatively reflected in its transcriptomic footprint. In human hepatocellular carcinoma (Huh7) cells, microarray profiling revealed that Fenretinide regulated only 1,093 genes, which is approximately one-third of the 2,811 genes regulated by ATRA under identical conditions [1]. This narrower, more specific gene regulation profile minimizes the broad, off-target systemic toxicities typically associated with standard retinoid therapies.

Evidence DimensionNumber of genes regulated (>1.5-fold change)
Target Compound Data1,093 genes regulated
Comparator Or BaselineATRA (2,811 genes regulated)
Quantified DifferenceFenretinide regulated 61% fewer genes than ATRA.
ConditionsHuh7 cells, 12-hour treatment, microarray and chromatin immunoprecipitation

Provides a quantitative rationale for selecting Fenretinide in long-term in vivo studies where ATRA-induced systemic toxicity would confound results.

ATRA-Resistant Oncology and Apoptosis Modeling

Because Fenretinide bypasses the RAR-dependent pathways used by natural retinoids, it is the required compound for inducing apoptosis in ATRA-resistant or refractory cell lines (e.g., specific B-cell malignancies and neuroblastomas). Its procurement is critical for screening synergistic combinations with monoclonal antibodies or death-receptor ligands where standard retinoids fail [1].

Sphingolipid Metabolism and DES1 Inhibition Assays

Fenretinide is utilized as a potent, specific chemical probe in lipidomics and metabolic syndrome research due to its ability to inhibit dihydroceramide desaturase (DES1) and trigger massive (15- to 20-fold) intracellular ceramide accumulation. It is the preferred baseline compound for studying ceramide-induced insulin sensitization and lipotoxicity prevention [2].

Stress-Testing Advanced Lipid and Nanoparticle Delivery Systems

With a LogP exceeding 6.3 and baseline aqueous solubility near 1.7 µg/mL, Fenretinide serves as an ideal, highly lipophilic active pharmaceutical ingredient (API) for validating novel drug delivery platforms. Formulation scientists procure Fenretinide to test the encapsulation efficiency and release kinetics of nanomicelles, Lym-X-Sorb technologies, and amorphous solid dispersions [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

7.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

391.251129295 Da

Monoisotopic Mass

391.251129295 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

187EJ7QEXL

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.35%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (95.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.35%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (97.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in macular degeneration.

Pharmacology

Fenretinide is an orally-active synthetic phenylretinamide analogue of retinol (vitamin A) with potential antineoplastic and chemopreventive activities. Fenretinide binds to and activates retinoic acid receptors (RARs), thereby inducing cell differentiation and apoptosis in some tumor cell types. This agent also inhibits tumor growth by modulating angiogenesis-associated growth factors and their receptors and exhibits retinoid receptor-independent apoptotic properties. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

Mechanism of Action

Fenretinide inhibits the growth of several human cancer cell lines, acting through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms.1In vivo, fenretinide selectively accumulates in breast tissue and is particularly active in inhibiting rat mammary carcinogenesis.1 An important feature of fenretinide is its ability to inhibit cell growth through the induction of apoptosis rather than through differentiation, an effect that is strikingly different from that of vitamin A.1 In contrast to tamoxifen, which inhibits only estrogen receptor (ER)-positive tumors, fenretinide induces apoptosis in both ER-positive and ER-negative breast cancer cell lines.2 All of these properties render fenretinide an attractive candidate for breast cancer chemoprevention.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Retinoic acid receptor (RAR)
NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

65646-68-6

Metabolism Metabolites

Fenretinide has known human metabolites that include (2S,3S,4S,5R)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Fenretinide

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Armstrong JL, Martin S, Illingworth NA, Jamieson D, Neilson A, Lovat PE, Redfern CP, Veal GJ. The impact of retinoic acid treatment on the sensitivity of neuroblastoma cells to fenretinide. Oncol Rep. 2012 Jan;27(1):293-8. doi: 10.3892/or.2011.1479. Epub 2011 Sep 29. PubMed PMID: 21964808.
2: Fang H, Harned TM, Kalous O, Maldonado V, Declerck YA, Reynolds CP. Synergistic Activity of Fenretinide and the Bcl-2 Family Protein Inhibitor ABT-737 against Human Neuroblastoma. Clin Cancer Res. 2011 Nov 8. [Epub ahead of print] PubMed PMID: 21933888.
3: Villablanca JG, London WB, Naranjo A, McGrady P, Ames MM, Reid JM, McGovern RM, Buhrow SA, Jackson H, Stranzinger E, Kitchen BJ, Sondel PM, Parisi MT, Shulkin B, Yanik GA, Cohn SL, Reynolds CP. Phase II Study of Oral Capsular 4-Hydroxyphenylretinamide (4-HPR/Fenretinide) in Pediatric Patients with Refractory or Recurrent Neuroblastoma: A Report from the Children's Oncology Group. Clin Cancer Res. 2011 Nov 1;17(21):6858-6866. Epub 2011 Sep 9. PubMed PMID: 21908574; PubMed Central PMCID: PMC3207022.
4: Carr AJ, Vugler AA, Yu L, Semo M, Coffey P, Moss SE, Greenwood J. The expression of retinal cell markers in human retinal pigment epithelial cells and their augmentation by the synthetic retinoid fenretinide. Mol Vis. 2011;17:1701-15. Epub 2011 Jun 25. PubMed PMID: 21738400; PubMed Central PMCID: PMC3130725.
5: Desai KG, Mallery SR, Holpuch AS, Schwendeman SP. Development and in vitro-in vivo evaluation of fenretinide-loaded oral mucoadhesive patches for site-specific chemoprevention of oral cancer. Pharm Res. 2011 Oct;28(10):2599-609. Epub 2011 Jun 15. PubMed PMID: 21674264; PubMed Central PMCID: PMC3171589.
6: Campos-Sandoval JA, Redondo C, Kinsella GK, Pal A, Jones G, Eyre GS, Hirst SC, Findlay JB. Fenretinide derivatives act as disrupters of interactions of serum retinol binding protein (sRBP) with transthyretin and the sRBP receptor. J Med Chem. 2011 Jul 14;54(13):4378-87. Epub 2011 Jun 7. PubMed PMID: 21591606.
7: Rahmaniyan M, Curley RW Jr, Obeid LM, Hannun YA, Kraveka JM. Identification of dihydroceramide desaturase as a direct in vitro target for fenretinide. J Biol Chem. 2011 Jul 15;286(28):24754-64. Epub 2011 May 4. PubMed PMID: 21543327; PubMed Central PMCID: PMC3137051.
8: Kummar S, Gutierrez ME, Maurer BJ, Reynolds CP, Kang M, Singh H, Crandon S, Murgo AJ, Doroshow JH. Phase I trial of fenretinide lym-x-sorb oral powder in adults with solid tumors and lymphomas. Anticancer Res. 2011 Mar;31(3):961-6. PubMed PMID: 21498721.
9: Cooper JP, Hwang K, Singh H, Wang D, Reynolds CP, Curley RW Jr, Williams SC, Maurer BJ, Kang MH. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure. Br J Pharmacol. 2011 Jul;163(6):1263-75. doi: 10.1111/j.1476-5381.2011.01310.x. PubMed PMID: 21391977; PubMed Central PMCID: PMC3144539.
10: Yang H, Zhan Q, Wan YJ. Enrichment of Nur77 mediated by retinoic acid receptor β leads to apoptosis of human hepatocellular carcinoma cells induced by fenretinide and histone deacetylase inhibitors. Hepatology. 2011 Mar;53(3):865-74. doi: 10.1002/hep.24101. Epub 2011 Feb 11. PubMed PMID: 21319187; PubMed Central PMCID: PMC3077573.

Explore Compound Types